(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
CAS No.:
Cat. No.: VC13490490
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O2 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
| Standard InChI | InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20-/m0/s1 |
| Standard InChI Key | CJDRUOGAGYHKKD-BAXQIEGASA-N |
| Isomeric SMILES | CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
| SMILES | CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
| Canonical SMILES | CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemical Configuration
Ajmaline possesses the molecular formula C₂₀H₂₆N₂O₂ and a molar mass of 326.4 g/mol. Its IUPAC name reflects a hexacyclic system comprising fused indole and quinolizine moieties, with eight stereocenters dictating its three-dimensional conformation. The absolute configuration—(1S,9R,10S,12R,13S,14R,16S,17S,18R)—ensures precise spatial arrangement critical for biological activity .
Table 1: Key Structural Descriptors of Ajmaline
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.4 g/mol |
| Stereocenters | 8 |
| Rings | 6 (3 six-membered, 3 five-membered) |
| Functional Groups | Hydroxyl (−OH), tertiary amine (−N−) |
The hexacyclic framework incorporates a 1-azabicyclo[4.4.0]decane core fused to a quinolizidine system, with an ethyl group at C13 and a methyl group at N8 . X-ray crystallography confirms that the hydroxyl groups at C14 and C18 participate in intramolecular hydrogen bonding, stabilizing the folded conformation.
Synthesis and Biosynthetic Pathways
Laboratory Synthesis
Ajmaline’s synthesis demands meticulous control over stereochemistry. A representative route involves:
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Stork enamine cyclization to construct the quinolizidine ring.
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Mannich reaction for indole ring formation.
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Stereoselective hydroxylation using Sharpless asymmetric epoxidation.
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Reductive amination to introduce the ethyl and methyl substituents.
Challenges include minimizing epimerization at C9 and C10 during cyclization steps, often addressed via chiral auxiliaries or enzymatic catalysis. Yields rarely exceed 15% due to competing side reactions.
Biosynthesis in Tabernaemontana divaricata
In T. divaricata, ajmaline derives from the strictosidine pathway:
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Tryptamine and secologanin condense to form strictosidine.
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Polyneuridine aldehyde esterase catalyzes deglucosylation and ring rearrangements.
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Vomilenine reductase introduces hydroxyl groups at C14 and C18 .
Table 2: Key Enzymes in Ajmaline Biosynthesis
| Enzyme | Function |
|---|---|
| Strictosidine synthase | Condenses tryptamine and secologanin |
| Polyneuridine aldehyde esterase | Cleaves glycosidic bond, initiates cyclization |
| Vomilenine reductase | Reduces keto groups to hydroxyls |
Pharmacological Profile and Mechanism of Action
Antiarrhythmic Activity
Ajmaline inhibits cardiac voltage-gated sodium channels (Nav1.5), prolonging the action potential duration and refractory period. This class Ia antiarrhythmic effect is dose-dependent, with an IC₅₀ of 2.1 μM in ventricular myocytes .
Pharmacokinetics
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Absorption: Oral bioavailability ≈ 35% due to first-pass metabolism.
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Distribution: Volume of distribution (Vd) = 1.2 L/kg; 85% protein-bound.
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Metabolism: Hepatic CYP3A4-mediated oxidation to 17-O-desmethylajmaline.
Table 3: Pharmacokinetic Parameters of Ajmaline
| Parameter | Value |
|---|---|
| Bioavailability | 35% |
| Half-life (t₁/₂) | 3.5 hours |
| Clearance (Cl) | 12 L/h |
| Protein Binding | 85% |
Natural Occurrence and Ethnobotanical Significance
Ajmaline is predominantly isolated from Tabernaemontana divaricata (Apocynaceae), where it constitutes 0.2–0.5% of dried root bark . Traditional uses include:
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Anti-inflammatory poultices for rheumatism.
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Antipyretic infusions in Ayurvedic medicine.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 254 nm resolves ajmaline from co-occurring alkaloids. Retention time: 12.3 min.
Mass Spectrometry
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ESI-MS: m/z 327.4 [M+H]⁺.
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Fragmentation: Loss of H₂O (m/z 309.3) and ethyl group (m/z 281.2).
Future Directions and Research Opportunities
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Synthetic Biology: Engineering Saccharomyces cerevisiae for ajmaline production via heterologous expression of T. divaricata genes.
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Derivatization: Developing C14-modified analogs with enhanced sodium channel selectivity.
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Nanodelivery Systems: Liposomal encapsulation to improve oral bioavailability.
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